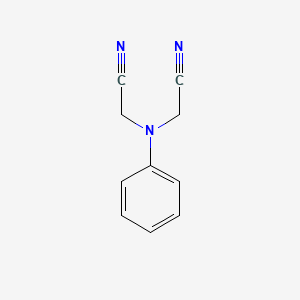
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzaldehyde moiety and a naphthylphenylhydrazone group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone typically involves a multi-step process. One common method starts with the preparation of 2-Chloro-4-(dimethylamino)benzaldehyde, which can be synthesized by the chlorination of 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with 2-naphthylphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of 4-(dimethylamino)benzaldehyde and subsequent hydrazone formation. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The chloro group in the benzaldehyde moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It finds use in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone involves its interaction with specific molecular targets. The hydrazone group can form Schiff bases with aldehydes or ketones, leading to the formation of stable complexes. These interactions can modulate enzyme activities or disrupt cellular processes, making the compound useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(dimethylamino)benzaldehyde: Shares the chloro-substituted benzaldehyde moiety but lacks the hydrazone group.
2-Naphthylphenylhydrazone: Contains the hydrazone group but lacks the chloro-substituted benzaldehyde moiety.
Uniqueness
2-Chloro-4-(dimethylamino)benzaldehyde 2-naphthylphenylhydrazone is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
94089-12-0 |
|---|---|
Formule moléculaire |
C25H22ClN3 |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
3-chloro-N,N-dimethyl-4-[(E)-[(2-naphthalen-1-ylphenyl)hydrazinylidene]methyl]aniline |
InChI |
InChI=1S/C25H22ClN3/c1-29(2)20-15-14-19(24(26)16-20)17-27-28-25-13-6-5-11-23(25)22-12-7-9-18-8-3-4-10-21(18)22/h3-17,28H,1-2H3/b27-17+ |
Clé InChI |
UMBYWVLCHLDFHN-WPWMEQJKSA-N |
SMILES isomérique |
CN(C)C1=CC(=C(C=C1)/C=N/NC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)C=NNC2=CC=CC=C2C3=CC=CC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




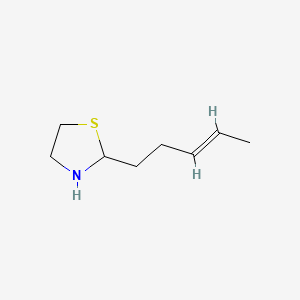
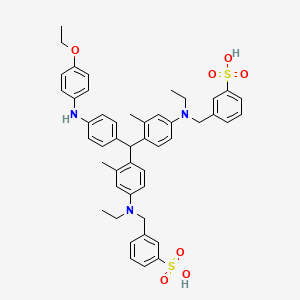
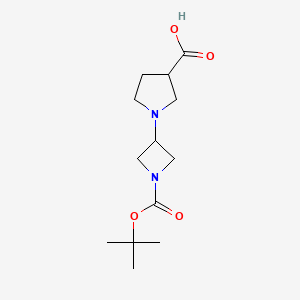
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
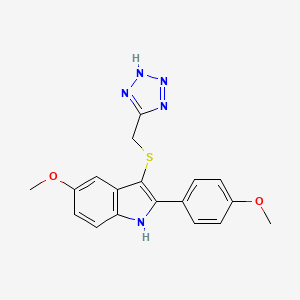
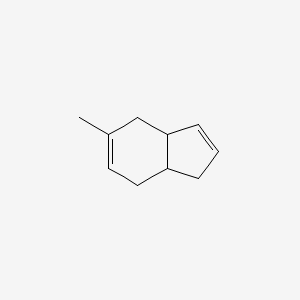

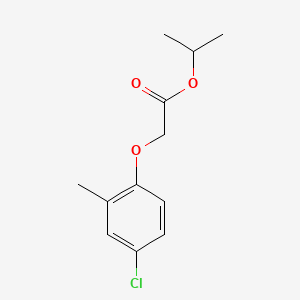
![(4E)-4-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethylquinolin-1-ium-4-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-ethylquinoline;iodide](/img/structure/B13788487.png)

